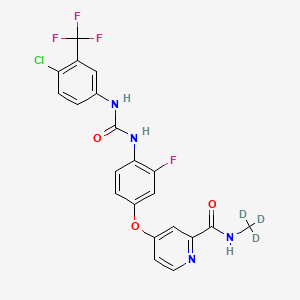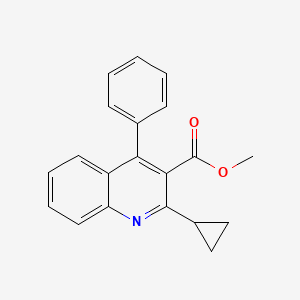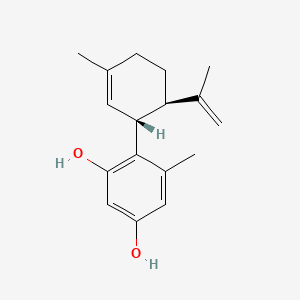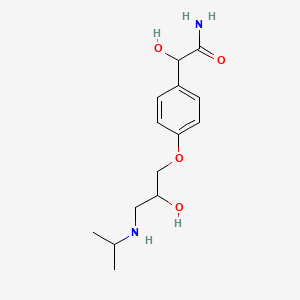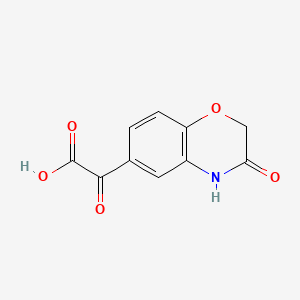
3,4-ジヒドロ-1,4-ベンゾキサジン-3-オン 6-オキソ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is a heterocyclic compound that features a benzoxazine ring fused with a 6-oxoacetic acid moiety
科学的研究の応用
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid, also known as 2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid, is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
The compound interacts with its target, human DNA topoisomerase I, by inhibiting its activity . It has been found that certain derivatives of this compound can act as potential topoisomerase poisons . This means they can convert the enzyme into a cellular toxin by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage .
Biochemical Pathways
The compound affects the biochemical pathway involving DNA replication and transcription by inhibiting the action of topoisomerase I . This inhibition disrupts the normal functioning of these processes, leading to DNA damage and potentially cell death .
Pharmacokinetics
It is known that the compound is a weak acid and can react with bases to form salts . This property could potentially influence its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription processes, leading to DNA damage and potentially cell death . This makes it a potential candidate for the development of anticancer agents .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in organic solvents such as alcohols, ethers, and esters . This solubility profile could influence its bioavailability and distribution within the body. Furthermore, the compound’s acidic nature allows it to react with bases to form salts, which could also affect its stability and efficacy .
生化学分析
Biochemical Properties
It has been found that similar benzoxazine derivatives can inhibit human DNA topoisomerase I . This suggests that 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid may interact with enzymes and other biomolecules in a similar manner.
Cellular Effects
Related benzoxazine derivatives have shown potential anticancer activity, indicating that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid typically involves a multi-step process. One common method involves the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under elevated temperatures to form the oxazine ring . Another approach involves the cyclization of olefinic amides or ureas in the presence of Lewis acids such as TMSOTf, which facilitates the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve solventless synthesis techniques to reduce environmental impact and production costs. This method involves the formation of perhydro-triazine intermediates from the reaction of formaldehyde with benzylamine, followed by cyclization to form the desired benzoxazine derivative .
化学反応の分析
Types of Reactions
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzoxazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxazine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
類似化合物との比較
Similar Compounds
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its catalytic inhibitory activity against DNA topoisomerase I.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits strong potential as a topoisomerase poison.
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines: These compounds have shown anticancer activity and are used in the development of new therapeutic agents.
Uniqueness
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
特性
IUPAC Name |
2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c12-8-4-16-7-2-1-5(3-6(7)11-8)9(13)10(14)15/h1-3H,4H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWBBUVIXOGMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
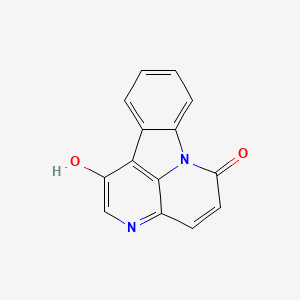
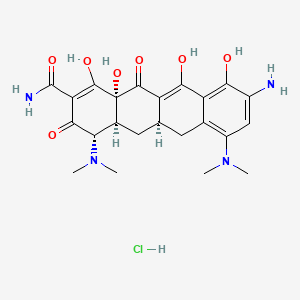
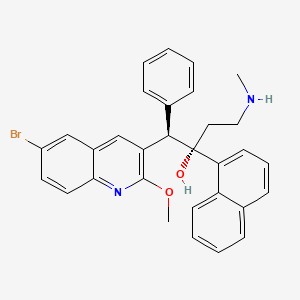
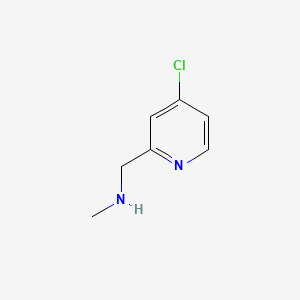

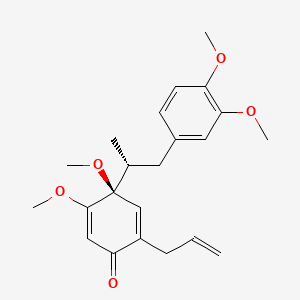
![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)
